molecular formula C14H30O B14249770 (10R)-10-Methyltridecan-2-OL CAS No. 274689-80-4

(10R)-10-Methyltridecan-2-OL

Cat. No.: B14249770
CAS No.: 274689-80-4
M. Wt: 214.39 g/mol
InChI Key: SLRSIVPBWWRMKY-KWCCSABGSA-N
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Description

(10R)-10-Methyltridecan-2-OL is an organic compound with the molecular formula C14H30O It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a tridecane chain, which also has a methyl group (-CH3) at the tenth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R)-10-Methyltridecan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (10R)-10-Methyltridecan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the ketone to the alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is scalable and can produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(10R)-10-Methyltridecan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: (10R)-10-Methyltridecan-2-one.

    Reduction: 10-Methyltridecane.

    Substitution: (10R)-10-Methyltridecyl chloride.

Scientific Research Applications

(10R)-10-Methyltridecan-2-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and the role of secondary alcohols in biological systems.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (10R)-10-Methyltridecan-2-OL involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group allows it to act as a nucleophile in various biochemical reactions, potentially affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (10S)-10-Methyltridecan-2-OL: The enantiomer of (10R)-10-Methyltridecan-2-OL with similar chemical properties but different biological activity.

    10-Methyltridecan-1-OL: A primary alcohol with a hydroxyl group at the first carbon instead of the second.

    10-Methyltridecan-2-one: The corresponding ketone of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can lead to different reactivity and interactions compared to its isomers and enantiomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

274689-80-4

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

(10R)-10-methyltridecan-2-ol

InChI

InChI=1S/C14H30O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13-15H,4-12H2,1-3H3/t13-,14?/m1/s1

InChI Key

SLRSIVPBWWRMKY-KWCCSABGSA-N

Isomeric SMILES

CCC[C@@H](C)CCCCCCCC(C)O

Canonical SMILES

CCCC(C)CCCCCCCC(C)O

Origin of Product

United States

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